REACTION_CXSMILES
|
N(C(C)=O)[C@H:2]([C:7]([NH:9][C@H](C(O)=O)CC(C)C)=[O:8])[CH2:3][CH:4]([CH3:6])C.C[CH2:22][N:23](C(C)C)C(C)C.CN(C(ON1N=N[C:40]2C=CC=C[C:39]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[C:2]1([C:7]2[O:8][CH:22]=[N:23][N:9]=2)[CH:3]=[CH:4][CH:6]=[CH:40][CH:39]=1 |f:2.3|
|
Name
|
Acetyl-L-leucyl-L-leucyl-arginine(Mtr) (N-methyl)-(N-Methoxy)-amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Acetyl-Leu-Leu-OH
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
N([C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)C
|
Name
|
arginine (Mtr)-N-methyl-N-methoxy amide
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over Na2SO4, rotary evaporation of the solvent and flash chromatography on silica gel (50% acetone in hexane)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC=NN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |